严格酸

描述

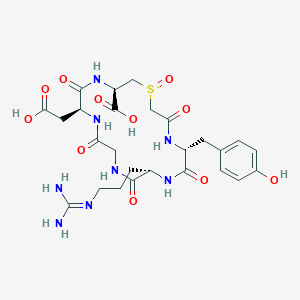

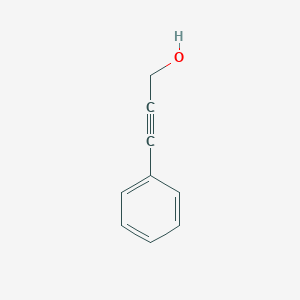

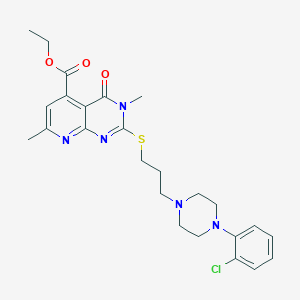

Strictosidinic acid is an orally active glycoside indole monoterpene alkaloid, which inhibits precursor enzymes of 5-HT biosynthesis and reduces the 5-HT levels . It is isolated from the leaves of Psychotria myriantha .

Synthesis Analysis

Strictosidinic acid is an intermediate in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine . A study on Camptotheca acuminata revealed that it does not synthesize 3-α (S)-strictosidine as its central MIA intermediate and instead uses an alternative seco-iridoid pathway that produces multiple isomers of strictosidinic acid .Molecular Structure Analysis

Strictosidinic acid has a molecular formula of C26H32N2O9 . It contains 73 bonds in total, including 41 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings .Chemical Reactions Analysis

The Pictet–Spengler reaction between dopamine and an aldehyde yields a tetrahydroisoquinoline, and can proceed in aqueous conditions, catalyzed by acid . In O. pumila, the strictosidine content was highest in stems, while the strictosidinic acid content was highest in hairy roots .Physical And Chemical Properties Analysis

Strictosidinic acid has a molecular weight of 516.54 . It is a solid substance and has a solubility of 100 mg/mL in DMSO .科学研究应用

Strictosidinic acid, a monoterpenoid indole alkaloid, has garnered attention in various scientific fields due to its unique properties and potential applications. Below is a comprehensive analysis of six distinct applications of strictosidinic acid across different scientific disciplines:

Anticancer Drug Synthesis

Strictosidinic acid plays a crucial role in the synthesis of anticancer drugs. It serves as a key intermediate in the biosynthesis of camptothecin analogues, which are potent inhibitors of DNA topoisomerase I . These analogues, such as topotecan and irinotecan, are used to treat various cancers, including lung, cervical, ovarian, and brain cancers .

Pharmacological Research

In pharmacology, strictosidinic acid has been studied for its effects on the central nervous system. It has shown potential in reducing serotonin levels in the rat hippocampus, suggesting its role in modulating neurotransmitter systems . This could have implications for the development of treatments for disorders related to neurotransmitter imbalances.

Biotechnology

Biotechnological applications of strictosidinic acid include its use in metabolic engineering and enzymatic studies. It has been involved in research focusing on the biosynthetic pathways of plant-derived alkaloids . Understanding these pathways can lead to the development of novel methods for producing plant-based compounds industrially.

Environmental Science

Strictosidinic acid’s derivatives, such as succinic acid, have environmental applications. Succinic acid is used in the production of biodegradable plastics, solvents, and deicing compounds . The biological production of succinic acid, which can be derived from strictosidinic acid, offers a sustainable alternative to petrochemical processes.

Material Science

In material science, strictosidinic acid has been identified in the study of plant metabolites that contribute to the development of new materials. Its presence in certain plants has been linked to the discovery of new alkaloids and potential applications in creating novel material structures .

Analytical Chemistry

Strictosidinic acid has relevance in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its distinct chemical structure can help in the identification and quantification of similar compounds in complex mixtures .

作用机制

Target of Action

Strictosidinic acid, a glycoside indole monoterpene alkaloid, primarily targets the serotonin (5-HT) system in the hippocampus of rats . It also exhibits an antiradical action against DPPH , a common method for measuring antioxidant capacity.

Mode of Action

Strictosidinic acid interacts with its targets by inhibiting precursor enzymes of 5-HT biosynthesis . This interaction leads to a significant reduction in 5-HT levels . It also seems to play a role in dopaminergic transmission, probably due to an inhibition of monoamine oxidase activity .

Biochemical Pathways

Strictosidinic acid is involved in the biosynthesis of monoterpene indole alkaloids . It is a key intermediate in the biosynthesis of camptothecin (CPT), a potent anticancer drug . In the CPT biosynthetic pathway, strictosidinic acid coexists with 3α-(S)-strictosidine .

Result of Action

The action of strictosidinic acid results in a significant reduction in 5-HT levels in the rat hippocampus . After treatment by intraperitoneal route (10 mg/kg), a 63.4% reduction in 5-HT levels and a 67.4% reduction in DOPAC values were observed . These results suggest that strictosidinic acid may have potential effects on the central nervous system .

未来方向

属性

IUPAC Name |

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMIVMFGFIBAGC-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315444 | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strictosidinic acid | |

CAS RN |

150148-81-5 | |

| Record name | Strictosidinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150148-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)

![Dibenzo[a,l]pyrene](/img/structure/B127179.png)